molecular formula C8H11N3O B13634213 N-Hydroxy-2,6-dimethylisonicotinimidamide

N-Hydroxy-2,6-dimethylisonicotinimidamide

Cat. No.: B13634213
M. Wt: 165.19 g/mol
InChI Key: SBZMTNVCOFYKPN-UHFFFAOYSA-N
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Description

N-Hydroxy-2,6-dimethylisonicotinimidamide is a chemical compound with the molecular formula C8H11N3O. It is primarily used in research and development settings, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-2,6-dimethylisonicotinimidamide typically involves the reaction of 2,6-dimethylisonicotinic acid with hydroxylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-2,6-dimethylisonicotinimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

N-Hydroxy-2,6-dimethylisonicotinimidamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological systems and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Hydroxy-2,6-dimethylisonicotinimidamide involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with various biomolecules. This interaction can modulate biological pathways and potentially lead to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Hydroxy-2,6-dimethylisonicotinimidamide is unique due to the presence of both hydroxyl and dimethyl groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions and applications that are not possible with similar compounds .

Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

N'-hydroxy-2,6-dimethylpyridine-4-carboximidamide

InChI

InChI=1S/C8H11N3O/c1-5-3-7(8(9)11-12)4-6(2)10-5/h3-4,12H,1-2H3,(H2,9,11)

InChI Key

SBZMTNVCOFYKPN-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=CC(=N1)C)/C(=N/O)/N

Canonical SMILES

CC1=CC(=CC(=N1)C)C(=NO)N

Origin of Product

United States

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